molecular formula C15H17BrN2O3 B5263141 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B5263141
M. Wt: 353.21 g/mol
InChI Key: CSOYQTOQCAVOIJ-UHFFFAOYSA-N
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Description

6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a brominated pyridine ring attached to a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Carbamoyl Group: The brominated pyridine is then reacted with an isocyanate to form the carbamoyl group.

    Cyclohexene Carboxylic Acid Formation: The final step involves the formation of the cyclohexene carboxylic acid moiety, which can be achieved through a series of reactions including alkylation, cyclization, and carboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclohexene carboxylic acid moiety may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This compound features a similar brominated pyridine ring but differs in the presence of an iminomethyl group instead of a carbamoyl group.

    5-Bromopyrimidine-2-carboxylic acid: This compound has a brominated pyrimidine ring and a carboxylic acid group, making it structurally similar but with different chemical properties.

Uniqueness

6-[(5-Bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of a brominated pyridine ring and a cyclohexene carboxylic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-[(5-bromopyridin-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-8-5-11(12(15(20)21)6-9(8)2)14(19)18-13-4-3-10(16)7-17-13/h3-4,7,11-12H,5-6H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYQTOQCAVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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